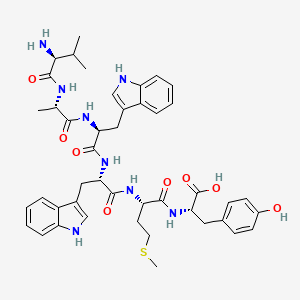

Fikk9.1-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

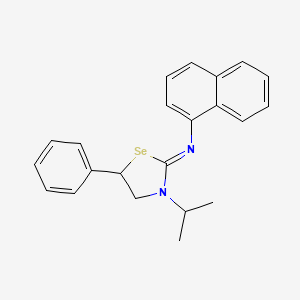

Fikk9.1-IN-1 is a potent inhibitor of the FIKK9.1 kinase, an essential protein for the survival of the malaria parasite, Plasmodium falciparum . This compound interacts with the ATP-binding residues in FIKK9.1, disrupting the parasite’s life cycle and leading to its death . This compound has shown significant antimalarial activity, making it a promising candidate for the development of new antimalarial drugs .

Métodos De Preparación

The synthesis of Fikk9.1-IN-1 involves the virtual screening of organic structural scaffolds from a chemical library . The top hits are identified based on their conformations and molecular interactions with the ATP biophore . These hits are then validated under in vitro conditions . The preparation of this compound specifically involves the synthesis of highly substituted 1,3-selenazolidin-2-imine and thiophene derivatives . The reaction conditions for these syntheses include the use of specific reagents and catalysts to achieve the desired substitutions and functionalizations .

Análisis De Reacciones Químicas

Fikk9.1-IN-1 undergoes various chemical reactions, including phosphorylation inhibition . The compound interacts with the ATP-binding residues in FIKK9.1, preventing ATP from binding to the kinase . This inhibition reduces the ability of FIKK9.1 kinase to phosphorylate its substrates, leading to the disruption of the parasite’s life cycle . The major products formed from these reactions are the phosphorylated substrates of FIKK9.1 .

Aplicaciones Científicas De Investigación

Fikk9.1-IN-1 has several scientific research applications, particularly in the field of antimalarial drug development . The compound’s ability to inhibit FIKK9.1 kinase makes it a valuable tool for studying the molecular mechanisms of malaria parasite survival and identifying potential therapeutic targets . Additionally, this compound can be used in biochemical assays to screen for other potential kinase inhibitors . Its antimalarial activity also makes it a candidate for further development and optimization in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of Fikk9.1-IN-1 involves the inhibition of FIKK9.1 kinase by interacting with its ATP-binding residues . This interaction prevents ATP from binding to the kinase, thereby reducing its ability to phosphorylate its substrates . The inhibition of FIKK9.1 kinase disrupts the parasite’s life cycle and leads to the death of the malaria parasite . The molecular targets and pathways involved in this mechanism include the ATP-binding domain of FIKK9.1 and the phosphorylation pathways regulated by this kinase .

Comparación Con Compuestos Similares

Fikk9.1-IN-1 is unique compared to other similar compounds due to its specific interaction with the ATP-binding residues in FIKK9.1 . Similar compounds include other kinase inhibitors that target different ATP-binding domains in various kinases . this compound’s specificity for FIKK9.1 kinase makes it particularly effective against the malaria parasite . Other similar compounds include highly substituted 1,3-selenazolidin-2-imine and thiophene derivatives, which also show antimalarial activity .

Propiedades

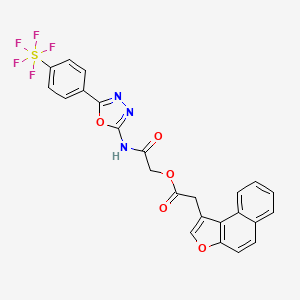

Fórmula molecular |

C22H22N2Se |

|---|---|

Peso molecular |

393.4 g/mol |

Nombre IUPAC |

N-naphthalen-1-yl-5-phenyl-3-propan-2-yl-1,3-selenazolidin-2-imine |

InChI |

InChI=1S/C22H22N2Se/c1-16(2)24-15-21(18-10-4-3-5-11-18)25-22(24)23-20-14-8-12-17-9-6-7-13-19(17)20/h3-14,16,21H,15H2,1-2H3 |

Clave InChI |

LWPPICUNYNIVDW-UHFFFAOYSA-N |

SMILES canónico |

CC(C)N1CC([Se]C1=NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[(E)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethenyl]-6-pyrrolidin-1-ylpyrimidin-4-yl]morpholine](/img/structure/B12370568.png)

![1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12370593.png)

![6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid](/img/structure/B12370607.png)

![(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide](/img/structure/B12370657.png)